Introduction: The Strategic Importance of 1-(3,4-Difluorophenyl)ethanamine in Modern Drug Discovery
Introduction: The Strategic Importance of 1-(3,4-Difluorophenyl)ethanamine in Modern Drug Discovery
An In-Depth Technical Guide to 1-(3,4-Difluorophenyl)ethanamine: Physicochemical Properties and Synthetic Insights for Drug Development Professionals
In the landscape of contemporary medicinal chemistry, 1-(3,4-Difluorophenyl)ethanamine emerges as a pivotal chiral building block. Its structure, which features a difluorinated phenyl ring attached to a chiral ethylamine side chain, offers a unique combination of properties highly sought after in the design of novel therapeutic agents. The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy to modulate metabolic stability, lipophilicity, and binding affinity.[1] The amine functional group provides a versatile handle for subsequent chemical modifications, while the stereogenic center allows for the synthesis of enantiomerically pure compounds, a critical consideration as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1]
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to provide a deeper understanding of the compound's core properties, elucidates the rationale behind analytical and synthetic methodologies, and offers practical insights grounded in established scientific principles.
Section 1: Core Physicochemical Properties
The physical properties of 1-(3,4-Difluorophenyl)ethanamine are fundamentally influenced by the interplay between the hydrophobic difluorophenyl ring and the polar primary amine group. The two fluorine atoms, in particular, significantly impact the molecule's electron distribution, density, and intermolecular interactions.
Data Summary: Key Physicochemical Identifiers
The quantitative data for 1-(3,4-Difluorophenyl)ethanamine are summarized below. These values are essential for experimental design, from solvent selection in synthesis to formulation development.
| Property | Value | Source(s) |
| IUPAC Name | (1R)-1-(3,4-difluorophenyl)ethanamine | [2] |
| CAS Number | 321318-15-4 ((R)-enantiomer) | [2] |
| Molecular Formula | C₈H₉F₂N | [2] |
| Molecular Weight | 157.16 g/mol | [2] |
| Appearance | Solid | [3][4] |
| Density | 1.163 g/cm³ | [1] |
| Solubility | Water: 0.9 g/L (25 °C) Organic Solvents: Soluble in DMSO, Dichloromethane (DCM), Methanol, Ethanol | [1] |
| Refractive Index | 1.493 | [1] |
Expertise & Experience: Interpreting the Data
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Density: The density of 1.163 g/cm³ is significantly higher than that of many common organic solvents and water. This is a direct consequence of the two heavy fluorine atoms on the aromatic ring, a crucial consideration for reaction workups involving phase separation.[1]
-
Solubility Profile: The poor aqueous solubility is characteristic of fluorinated aromatic compounds.[1] The hydrophobic surface area of the difluorophenyl ring dominates the molecule's character, despite the presence of the polar amine group. Conversely, its ready solubility in polar aprotic (DMSO) and polar protic (methanol, ethanol) solvents makes it highly tractable for a wide range of synthetic transformations.[1]
Section 2: Spectroscopic and Analytical Characterization
A robust analytical workflow is critical for confirming the identity, purity, and structure of 1-(3,4-Difluorophenyl)ethanamine. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Anticipated Spectral Features
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The aromatic protons will appear in the downfield region (typically ~7.0-7.5 ppm), with their multiplicity dictated by coupling to each other and to the fluorine atoms. The methine proton (-CH (NH₂)CH₃) would likely be a quartet coupled to the methyl protons, while the methyl protons (-CH(NH₂)CH ₃) would appear as a doublet. The amine protons (-NH ₂) typically present as a broad singlet that can be exchanged with D₂O.[5]
-
¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the aromatic carbons, which will exhibit C-F coupling. The two aliphatic carbons (methine and methyl) will appear in the upfield region.
-
Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups. Key absorptions would include two N-H stretching bands for the primary amine around 3300-3500 cm⁻¹, C-H stretches for the aromatic and aliphatic portions, C=C stretches from the aromatic ring (~1450-1600 cm⁻¹), and characteristic strong C-F stretching bands in the fingerprint region (~1100-1300 cm⁻¹).[6][7]
-
Mass Spectrometry (MS): Electron Impact (EI-MS) would show a molecular ion peak (M⁺) corresponding to the molecular weight (157.16). The fragmentation pattern would provide structural confirmation, with common fragments arising from the loss of a methyl group (M-15) or the benzylic cleavage to form the C₇H₅F₂⁺ fragment.[6]
Experimental Protocol: Quality Control Analysis
This protocol outlines a self-validating system for the structural confirmation and purity assessment of a synthesized batch of 1-(3,4-Difluorophenyl)ethanamine.
-
Sample Preparation:
-
For NMR: Dissolve ~5-10 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
For IR: Analyze the solid sample directly using an Attenuated Total Reflectance (ATR) accessory or prepare a KBr pellet.
-
For MS: Prepare a dilute solution (~1 mg/mL) in a volatile organic solvent like methanol or acetonitrile.
-
-
Data Acquisition:
-
Acquire ¹H, ¹³C, and DEPT NMR spectra on a 400 MHz or higher spectrometer.
-
Record the IR spectrum from 4000 to 400 cm⁻¹.
-
Obtain a low-resolution mass spectrum using EI or Electrospray Ionization (ESI).
-
-
Data Interpretation & Validation:
-
Cross-Reference Spectra: Ensure all data are consistent. The functional groups identified by IR (amine, aromatic C-F) must correspond to the chemical shifts and integrations seen in NMR.
-
Confirm Molecular Weight: The molecular ion from the mass spectrum must match the calculated molecular weight from the formula confirmed by NMR.
-
Assess Purity: The ¹H NMR is the primary tool for purity assessment. Integrate all signals and calculate the relative molar ratios. The absence of significant impurity signals validates sample purity.
-
Visualization: Analytical Workflow
Caption: Workflow for analytical quality control.
Section 3: Chemical Properties and Synthetic Pathways
The chemical reactivity of 1-(3,4-Difluorophenyl)ethanamine is dominated by its primary amine functionality, making it an excellent nucleophile.
Key Chemical Reactions
-
N-Alkylation: The amine can react with alkyl halides to form secondary or tertiary amines, a common step in building more complex molecular scaffolds.[1]
-
Acylation: Reaction with acyl chlorides or anhydrides readily forms amides. This is a robust reaction used to introduce a variety of substituents or to protect the amine group during subsequent synthetic steps.[1]
Proposed Synthetic Pathway: Reductive Amination
A logical and industrially scalable approach to synthesize 1-(3,4-Difluorophenyl)ethanamine is the reductive amination of 3',4'-difluoroacetophenone. This choice is based on the high efficiency of the reaction and the commercial availability of the starting ketone.
Causality: Reductive amination is a one-pot or two-step process that first forms an imine intermediate from the ketone and an ammonia source, which is then reduced in situ to the desired primary amine. This avoids the handling of more hazardous reagents that might be used in alternative routes like the Curtius or Hofmann rearrangements.[8]
Experimental Protocol: Synthesis via Reductive Amination
-
Imine Formation: To a solution of 3',4'-difluoroacetophenone (1.0 eq) in methanol, add ammonium acetate (10 eq). Stir the mixture at room temperature for 24 hours to facilitate the formation of the corresponding imine.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours. Quench the reaction by the slow addition of water.
-
Extraction: Concentrate the mixture under reduced pressure to remove most of the methanol. Extract the aqueous residue with dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure 1-(3,4-Difluorophenyl)ethanamine.
Visualization: Synthetic Pathway
Caption: Synthesis via reductive amination.
Section 4: Safety, Handling, and Storage
Given its hazardous properties, strict adherence to safety protocols is mandatory when working with 1-(3,4-Difluorophenyl)ethanamine.
GHS Hazard Classification:
Protocol for Safe Handling and Storage
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to prevent inhalation of vapors or dust.[4][10] An eye wash station and safety shower must be readily accessible.[4]
-
Personal Protective Equipment (PPE):
-
Handling Procedures: Avoid contact with skin, eyes, and clothing.[9] Avoid creating dust if handling the solid form. Keep away from incompatible materials such as strong oxidizing agents.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from direct sunlight.[4][9]
Trustworthiness through Self-Validation: The described safety measures form a self-validating system. Engineering controls (fume hood) contain potential releases, PPE provides a direct barrier to contact, and proper storage conditions maintain the compound's stability and prevent accidental exposure.
Conclusion
1-(3,4-Difluorophenyl)ethanamine is a valuable chiral intermediate with a well-defined set of physicochemical properties that make it attractive for drug discovery programs. Its difluorinated aromatic ring offers a means to enhance key pharmacological parameters, while its chiral amine handle provides a reactive site for building molecular complexity. A thorough understanding of its properties, analytical signatures, synthetic routes, and handling requirements, as detailed in this guide, is essential for its effective and safe utilization in the research and development of next-generation pharmaceuticals.
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ChemComplete. (2019-10-14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]
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